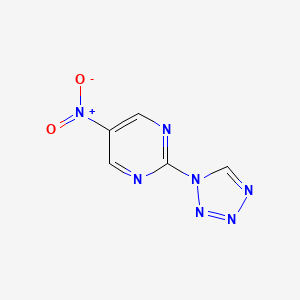

5-nitro-2-(1H-tetrazol-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3N7O2 |

|---|---|

Molecular Weight |

193.12 g/mol |

IUPAC Name |

5-nitro-2-(tetrazol-1-yl)pyrimidine |

InChI |

InChI=1S/C5H3N7O2/c13-12(14)4-1-6-5(7-2-4)11-3-8-9-10-11/h1-3H |

InChI Key |

GFRRFJQXQDEBSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)N2C=NN=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations: Revealing Solid-State Architecture

Crystallographic studies are fundamental in determining the three-dimensional arrangement of atoms, molecules, and their packing in a crystalline solid. For 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine and its analogues, X-ray diffraction techniques have been pivotal in elucidating their intricate solid-state architectures.

Single-Crystal X-ray Diffraction of this compound and Analogues

While specific crystallographic data for this compound is not extensively documented in publicly available literature, detailed studies on closely related nitro-tetrazole derivatives provide significant insights into the expected structural parameters. For instance, the analysis of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, an energetic compound also featuring a nitro-substituted tetrazole ring, offers a valuable comparative model. nih.govnih.gov

The crystal structure of this analogue was determined by single-crystal X-ray diffraction, revealing an orthorhombic system with the space group Pna2(1). nih.govnih.gov The unit cell parameters provide a quantitative description of the crystal lattice. Similarly, other related structures, such as pyrazoline-pyrimidine derivatives, have been shown to crystallize in triclinic or monoclinic systems, indicating that nitrogen-rich heterocyclic compounds can adopt various packing arrangements. nih.govmdpi.com

| Parameter | Value for 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2(1) |

| a (nm) | 2.121(8) |

| b (nm) | 0.5281(19) |

| c (nm) | 0.6246(2) |

| Volume (V) (nm³) | 0.6995(4) |

| Z (molecules per unit cell) | 4 |

| Calculated Density (Dc) (g/cm³) | 1.805 |

Table 1: Crystallographic data for the analogue compound 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole. nih.govnih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

In the crystal structure of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, molecules are linked into chains by intermolecular N—H···N hydrogen bonds. researchgate.net These chains are further interconnected through π–π stacking interactions between adjacent tetrazole rings, with a centroid-to-centroid distance of 3.450 Å. researchgate.net Similarly, studies on pyrazoline-pyrimidine systems reveal dimers formed via C—H···N contacts, which are then extended into one-dimensional chains through C—H···O interactions. nih.gov The stability of these structures is further enhanced by multiple π–π stacking interactions between the pyrimidine (B1678525) and benzene (B151609) rings, with centroid-centroid distances ranging from 3.5160 Å to 3.6912 Å. nih.gov These findings suggest that the solid-state architecture of this compound is likely governed by a combination of directional hydrogen bonds involving the tetrazole N-H and pyrimidine nitrogens, alongside significant π-π stacking between the aromatic rings.

| Interaction Type | Analogue Compound | Description / Distance (Å) |

|---|---|---|

| Hydrogen Bonding | 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | N—H···N bonds linking molecules into chains |

| π–π Stacking | 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | Between tetrazole rings; Centroid-centroid = 3.450 |

| 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine | Between pyrimidine and benzene rings; Centroid-centroid = 3.578 - 3.691 |

Table 2: Examples of intermolecular interactions observed in analogues of this compound. nih.govresearchgate.net

Elucidation of Conformational Preferences in the Crystalline State

The conformation of molecules in the crystalline state, particularly the relative orientation of different functional groups and rings, is determined by a balance of intramolecular steric effects and intermolecular packing forces. For molecules containing multiple linked aromatic rings, such as this compound, a key conformational feature is the dihedral angle between the pyrimidine and tetrazole rings.

Analysis of related structures shows that a completely coplanar arrangement is uncommon. For example, in 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, the benzene and tetrazole rings are significantly twisted, with a dihedral angle of 45.7°. researchgate.net In a 5-bromo-2-(pyrazol-1-yl)pyrimidine derivative, the pyrazoline and pyrimidine rings are more closely aligned but still exhibit a dihedral angle of 10.81°, while the attached nitrobenzene (B124822) ring is nearly perpendicular to the pyrazoline ring (dihedral angle of 84.61°). nih.gov This indicates that steric hindrance between the rings and the demands of efficient crystal packing force the molecule into a non-planar conformation. It is therefore highly probable that the pyrimidine and tetrazole rings in this compound adopt a twisted conformation in the solid state.

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds and for providing detailed information about their electronic and vibrational properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and tetrazole rings. The single proton on the tetrazole ring (H-5) would likely appear as a singlet at a significantly downfield chemical shift, typically above δ 9.0 ppm, due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent nitrogen atoms. In the ¹H-NMR spectrum of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, the methylene (B1212753) protons appear as a singlet at δ 7.30 ppm, a notable downfield shift attributed to the strong negative inductive effect of the tetrazole ring and the nitro group. nih.gov The protons on the 5-nitropyrimidine (B80762) ring are also expected to be strongly deshielded. The H-4 and H-6 protons would likely appear as a doublet or singlet around δ 9.0-9.5 ppm.

In the ¹³C-NMR spectrum, the carbon atoms of both heterocyclic rings would resonate in the aromatic region (typically δ 120-160 ppm). The carbon atom of the tetrazole ring is expected around δ 145-155 ppm. The carbon atoms of the pyrimidine ring will show distinct chemical shifts, with the C-5 atom bearing the nitro group being significantly influenced.

| Nucleus | Analogue Compound / Fragment | Observed Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| ¹H | -CH₂- attached to nitro-tetrazole ring | 7.30 (s) | Not specified |

| Protons on pyrazolo[1,5-a]pyrimidine (B1248293) ring | 7.0 - 9.0 | CDCl₃ / DMSO-d₆ | |

| ¹³C | Carbons in pyrazolo[1,5-a]pyrimidine | 100 - 160 | CDCl₃ / DMSO-d₆ |

| C-6 in a nitro-tetrazolopyrimidine analogue | ~126 | DMSO-d₆ |

Table 3: Representative ¹H and ¹³C NMR chemical shifts from analogous compounds. nih.govnih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups and skeletal structure. For this compound, the spectra would be dominated by characteristic bands from the nitro group, the pyrimidine ring, and the tetrazole ring.

The most prominent features in the IR spectrum are expected to be the strong absorption bands corresponding to the nitro group (–NO₂). These typically appear as two distinct bands: an asymmetric stretching vibration (ν_as) in the range of 1580-1530 cm⁻¹ and a symmetric stretching vibration (ν_s) between 1330-1290 cm⁻¹. nih.gov For example, in 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, a sharp C–NO₂ peak is observed at 1,562 cm⁻¹. nih.gov

The skeletal vibrations of the tetrazole and pyrimidine rings give rise to a series of complex bands in the 1600-900 cm⁻¹ region. Tetrazole ring vibrations are typically observed around 1490, 1420, and 1385 cm⁻¹. nih.gov Pyrimidine ring stretching and bending modes would also contribute significantly in this fingerprint region. nih.govnih.gov Raman spectroscopy would complement the IR data, often showing strong bands for the symmetric vibrations of the aromatic rings.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed in Analogues (cm⁻¹) |

|---|---|---|

| NO₂ Asymmetric Stretch | 1580 - 1530 | 1586, 1562 |

| NO₂ Symmetric Stretch | 1330 - 1290 | 1333, 1328 |

| C=N / C=C Ring Stretching (Pyrimidine/Tetrazole) | 1600 - 1400 | 1491, 1421 |

| Tetrazole Ring Skeletal Vibrations | 1400 - 900 | 1385 |

Table 4: Characteristic vibrational frequencies for functional groups in this compound based on data from analogues. nih.govnih.gov

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing a highly accurate determination of a molecule's mass. For this compound, High-Resolution Mass Spectrometry (HRMS) is employed to confirm its elemental composition by comparing the precise theoretical mass with the experimentally measured value.

The molecular formula of this compound is established as C₅H₃N₇O₂. Based on this formula, the calculated monoisotopic mass is 193.0351 g/mol . Experimental analysis, typically using Electrospray Ionization (ESI) as the ionization source, allows for the detection of the protonated molecular ion, [M+H]⁺.

Research findings from the characterization of this compound report the detection of this protonated species. The comparison between the calculated mass for the [M+H]⁺ ion and the experimentally found value shows a very small deviation, typically measured in parts per million (ppm). This high degree of accuracy provides unambiguous confirmation of the compound's elemental composition and, by extension, its molecular weight, which is a critical step in its structural verification.

The table below summarizes the key mass spectrometry data for the precise molecular weight determination of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₃N₇O₂ |

| Ion Species | [M+H]⁺ |

| Calculated Mass (m/z) | 194.0425 |

| Found Mass (m/z) | 194.0421 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies: Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and reactivity, which are crucial for understanding the compound's stability and chemical interactions.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of nitrogen-rich heterocyclic compounds. These calculations are used to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. For molecules similar in structure, such as nitro-substituted pyrimidine (B1678525) derivatives, DFT methods like B3LYP are commonly paired with basis sets like 6-311+G(d,p) to achieve a balance between computational cost and accuracy. tandfonline.com

Geometry Optimization: DFT is used to find the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. This is critical for understanding the spatial arrangement of the pyrimidine and tetrazole rings and the orientation of the nitro group.

Vibrational Analysis: Calculations of vibrational frequencies can predict the infrared and Raman spectra of the compound. These theoretical spectra are valuable for confirming the molecular structure determined experimentally.

While specific DFT studies on 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine are not widely detailed in the literature, the methodologies applied to analogous nitroaromatic and heterocyclic compounds provide a robust framework for its theoretical investigation. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comwikipedia.org The interaction between these orbitals governs many chemical reactions. numberanalytics.comlibretexts.org

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. numberanalytics.com In a molecule like this compound, the HOMO is likely distributed over the electron-rich regions of the heterocyclic rings.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. numberanalytics.com The presence of the electron-withdrawing nitro group significantly lowers the energy of the LUMO and localizes it predominantly around the nitro group and the pyrimidine ring, making these sites susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the energy gap. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Computational studies on similar energetic materials often reveal how the introduction of nitro groups narrows this gap, thereby increasing reactivity.

Table 1: Representative Frontier Molecular Orbital Data for a Structurally Similar Nitro-Heterocyclic Compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| Energy Gap (ΔE) | 4.3 |

Note: Data is illustrative and based on typical values for similar compounds, not specifically this compound.

Computational methods are frequently used to predict the thermochemical properties of energetic materials. Isodesmic reactions are often employed in calculations to determine the heat of formation (HOF), a critical parameter for assessing the energetic performance of a compound. tandfonline.com Other properties, such as Gibbs free energy and entropy, can also be calculated to evaluate thermal stability. For related nitro-substituted pyrimidines, theoretical studies have been conducted to predict detonation properties like velocity and pressure based on the calculated HOF and molecular density. tandfonline.com

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic view of molecular behavior, including conformational flexibility and interactions with the surrounding environment.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics. nih.govmdpi.com For this compound, MD simulations could be used to:

Explore the rotational freedom between the pyrimidine and tetrazole rings.

Identify the most stable and frequently accessed conformations in different environments (e.g., in a vacuum, in solution, or in the solid state).

Understand the flexibility of the molecule, which can influence its crystal packing and physical properties.

Such simulations have been effectively used to assess the binding stability of various pyrimidine derivatives in biological systems and to understand their dynamic behavior. nih.govresearchgate.net

The behavior of this compound in a condensed phase is governed by intermolecular forces and its interaction with solvents.

Intermolecular Forces: Computational analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) can identify and characterize non-covalent interactions, such as hydrogen bonds and van der Waals forces, which dictate how molecules pack in a crystal lattice. nih.gov The presence of nitrogen atoms and the nitro group provides sites for potential hydrogen bonding and strong dipole-dipole interactions. mdpi.com

Solvent Effects: The electronic structure and reactivity of a molecule can be significantly influenced by the solvent. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the presence of a solvent and calculate how properties such as the HOMO-LUMO gap and UV-Vis spectra change in different media. dntb.gov.uanih.gov Generally, polar solvents would be expected to stabilize charge separation in the molecule, potentially affecting its reactivity and electronic transitions.

Tautomeric Equilibrium and Isomerization Pathways in Pyrimidine-Tetrazole Systems

The phenomenon of tautomerism is critical in understanding the chemical behavior of pyrimidine-tetrazole systems. For a 5-substituted tetrazole ring linked to a pyrimidine, prototropic tautomerism is of primary interest, involving the migration of a proton between the nitrogen atoms of the tetrazole ring. This results in an equilibrium between different isomeric forms.

The tetrazole moiety can theoretically exist in three tautomeric forms: 1H, 2H, and 5H. researchgate.net However, the 5H-tetrazole is non-aromatic and energetically unstable, and has not been observed experimentally. researchgate.net Therefore, the tautomeric equilibrium in systems like this compound is dominated by the 1H and 2H isomers. The position of this equilibrium is influenced by several factors, including the electronic nature of the substituent on the pyrimidine ring, the solvent, and the physical state (gas, liquid, or solid). nih.gov

Computational chemistry provides essential tools for investigating these equilibria. High-level ab initio and density functional theory (DFT) calculations are employed to determine the relative energies of the tautomers and the energy barriers of the transition states connecting them. nih.govnih.gov Studies on analogous nitrogen-rich heterocycles, such as azido (B1232118) triazoles, have shown that the electronic properties of substituents significantly impact tautomerization. Electron-withdrawing groups, like the nitro group (-NO2) present in the target compound, are known to increase the energy barrier for 1H/2H tautomerization, making the interconversion more difficult. rsc.orgresearchgate.net Conversely, electron-donating groups facilitate this process. rsc.orgresearchgate.net

In the gas phase, the 2H-tautomer of 5-substituted tetrazoles is often found to be more stable. nih.gov However, in the solid state or in polar solvents, the 1H-tautomer frequently becomes the predominant form due to more favorable intermolecular interactions. researchgate.netnih.gov For this compound, the strong electron-withdrawing nature of the 5-nitropyrimidin-2-yl group is expected to influence the electron distribution across the tetrazole ring, thereby affecting the relative stabilities of the 1H and 2H tautomers. Detailed computational analysis is required to quantify this effect and predict the dominant tautomer under specific conditions.

The isomerization pathway between the 1H and 2H tautomers typically proceeds through a transition state involving the transfer of a proton from one nitrogen atom to another. The energy of this transition state dictates the kinetic barrier to interconversion.

| Tautomer | General Stability in Gas Phase | General Stability in Polar Solvents/Solid State | Key Characteristics |

|---|---|---|---|

| 1H-Tetrazole | Less Stable | More Stable | Aromatic; proton on N1 atom. |

| 2H-Tetrazole | More Stable | Less Stable | Aromatic; proton on N2 atom. |

| 5H-Tetrazole | Highly Unstable | Highly Unstable | Non-aromatic; not experimentally observed. researchgate.net |

Advanced Computational Methodologies in Chemical Research

Machine Learning and Artificial Intelligence Applications in Molecular Design

The application of ML in molecular design follows a structured workflow. nih.govnih.gov It begins with the preparation of a large dataset containing known molecules and their experimentally or computationally determined properties. Next, molecular structures are converted into machine-readable formats known as "features" or "descriptors." Various ML models—such as neural networks, support vector machines, or random forests—are then trained on this dataset to learn the complex structure-property relationships. nih.gov Once trained, these models can rapidly and accurately predict the properties of new, un-synthesized candidate molecules.

A particularly powerful application is "inverse design," where the desired properties are specified, and the AI model generates novel molecular structures predicted to exhibit those properties. nih.govnih.gov For a compound class like pyrimidine-tetrazoles, which are relevant as energetic materials, AI can be used to design derivatives with an optimal balance of energy density and safety. arxiv.org Despite its power, a significant challenge for AI in materials science is the frequent scarcity of large, high-quality datasets for training. arxiv.orgornl.gov

| Stage | Description | Example Activities |

|---|---|---|

| 1. Data Preparation | Collecting and curating a dataset of molecules and their associated properties. nih.gov | Gathering experimental data on density, heat of formation, and impact sensitivity for known energetic materials. |

| 2. Feature Engineering | Converting molecular structures into numerical descriptors that a machine can understand. nih.gov | Generating molecular fingerprints, constitutional descriptors, or quantum-chemical parameters. |

| 3. Model Training | Using an algorithm to learn the relationship between the molecular features and the target properties. | Training a deep neural network to predict detonation velocity from molecular descriptors. |

| 4. Model Validation | Evaluating the trained model's predictive performance on an independent test set. | Calculating metrics like Mean Absolute Error or R-squared for the model's predictions. |

| 5. Prediction/Inverse Design | Using the validated model to predict properties of new molecules or to generate new molecules with desired properties. nih.gov | Generating novel pyrimidine-tetrazole structures predicted to have high thermal stability. |

High-Throughput Computational Screening for Chemical Space Exploration

High-throughput computational screening, also known as virtual screening, is a powerful methodology for exploring the vast chemical space of potential molecules without the immediate need for chemical synthesis. rsc.org This approach is particularly useful for identifying lead compounds with specific functionalities from large libraries that can contain millions of virtual structures. nih.govnih.gov

The process begins with the creation of a large virtual library of candidate molecules. For a core structure like 5-nitro-2-(tetrazol-1-yl)pyrimidine, this would involve systematically modifying the scaffold with various functional groups at different positions. Each molecule in this library is then subjected to a series of computational filters of increasing complexity and accuracy.

A typical screening workflow starts with rapid, low-cost calculations, such as the evaluation of basic physicochemical properties or the use of simple docking algorithms if a biological target is involved. nih.gov Promising candidates that pass these initial filters are then advanced to more computationally intensive and accurate evaluations, such as quantum mechanical calculations (e.g., DFT) to predict properties like electronic structure, stability, or reactivity. nih.gov The final stage may involve sophisticated methods like molecular dynamics simulations to assess the dynamic behavior and stability of the most promising candidates. nih.govnih.gov

This hierarchical approach allows for the efficient exploration of an enormous number of potential derivatives, systematically narrowing the field to a small number of high-potential candidates for subsequent experimental synthesis and validation. This strategy significantly reduces the time and resources required for the discovery of new materials compared to purely experimental approaches. osti.gov

| Stage | Methodology | Purpose |

|---|---|---|

| 1. Library Generation | Combinatorial enumeration of derivatives from a core scaffold. | Create a large, diverse virtual library of candidate molecules. |

| 2. Initial Filtering | Calculation of simple molecular descriptors (e.g., molecular weight, logP) or fast docking. nih.gov | Rapidly remove undesirable compounds and select a smaller, enriched subset. |

| 3. Refined Screening | Quantum mechanical calculations (e.g., DFT). nih.gov | Accurately predict key properties (e.g., stability, heat of formation) for the filtered subset. |

| 4. Advanced Validation | High-level calculations or molecular dynamics simulations. nih.gov | Perform in-depth analysis of the top candidates to confirm their potential before synthesis. |

Structure Property Relationships and Mechanistic Insights Non Biological Focus

Influence of the 5-Nitro and 1H-Tetrazol-1-yl Groups on Molecular Stability and Aromaticity

The stability and aromaticity of 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine are profoundly influenced by the electronic effects of its constituent functional groups. The pyrimidine (B1678525) ring, an aromatic heterocycle, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. boyer-research.comlibretexts.org This electron deficiency is significantly amplified by the potent electron-withdrawing nature of the 5-nitro group.

The nitro group deactivates the aromatic ring through both inductive and resonance effects, pulling electron density away from the pyrimidine core. researchgate.netnumberanalytics.comnih.gov This reduction in electron density generally leads to a decrease in the aromatic character of the pyrimidine ring. researchgate.net The Harmonic Oscillator Model of Aromaticity (HOMA) is a computational index used to quantify aromaticity; for many nitro-substituted aromatic compounds, a lower HOMA value is observed compared to their non-nitrated counterparts, indicating diminished aromaticity. researchgate.net

Table 1: Comparative Aromaticity Indices (HOMA) of Related Heterocyclic Compounds Note: These are representative values based on computational studies of similar structures to illustrate expected trends. Actual values for this compound require specific calculation.

| Compound | Ring | Estimated HOMA value |

| Benzene (B151609) (Reference) | Benzene | ~0.98 |

| Pyrimidine | Pyrimidine | ~0.85 |

| Nitrobenzene (B124822) | Benzene | ~0.89 |

| 5-Nitropyrimidine (B80762) | Pyrimidine | <0.85 |

| 1-Phenyl-1H-tetrazole | Tetrazole | ~0.75 |

Impact of Substituent Modifications on Electronic Properties and Molecular Geometry

Modifying the substituents on the this compound framework would predictably alter its electronic properties and geometry.

Electronic Properties: Replacing the 5-nitro group with an electron-donating group (EDG), such as an amino (-NH2) or methoxy (B1213986) (-OCH3) group, would dramatically increase the electron density on the pyrimidine ring. This would enhance its nucleophilicity and likely increase its aromaticity. Conversely, adding further electron-withdrawing groups (EWGs) would exacerbate the electron-deficient nature of the molecule. The position and nature of substituents on the tetrazole ring also play a role; for instance, π-electron withdrawing groups tend to enhance the aromaticity of the tetrazole ring in certain tautomers. rsc.org

Molecular Geometry: The geometry of this compound is characterized by the relative orientation of the pyrimidine and tetrazole rings. In analogous structures, such as 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine, the two rings are nearly coplanar, with a slight inclination between them (e.g., 4-5°). nih.gov This planarity is crucial for maximizing π-orbital overlap. The introduction of bulky substituents at positions adjacent to the inter-ring bond (e.g., position 6 on the pyrimidine ring) would likely induce a greater torsional angle, disrupting this planarity and affecting the electronic communication between the rings. The nitro group itself tends to be coplanar with the aromatic ring to maximize resonance stabilization.

Table 2: Predicted Effects of Substituent Modification on Key Properties

| Modification | Effect on Electron Density of Pyrimidine Ring | Predicted Impact on Inter-ring Torsional Angle |

| Replace 5-NO2 with 5-NH2 | Increase | Minimal |

| Replace 5-NO2 with 5-CF3 | Decrease | Minimal |

| Add 6-CH3 group | Increase (inductive) | Increase (steric hindrance) |

| Add 4-Cl group | Decrease | Minimal |

Analysis of Intramolecular Interactions and Conformational Dynamics

The primary conformational flexibility in this compound arises from the rotation around the C2-N bond connecting the pyrimidine and tetrazole rings. As observed in similar 2-tetrazolylpyrimidine structures, the energy barrier to this rotation is expected to be relatively low, though a planar or near-planar conformation is likely preferred to optimize electronic conjugation. nih.gov

Intramolecular interactions play a subtle but important role in stabilizing the molecule's conformation. Weak non-covalent interactions, such as hydrogen bonds, are possible. For example, a C-H···N interaction could occur between a hydrogen on the pyrimidine ring and a nitrogen atom on the tetrazole ring, further stabilizing a planar arrangement. The strong dipole moments created by the nitro group and the nitrogen-rich heterocycles will also lead to significant intramolecular electrostatic interactions that influence the preferred conformation.

Mechanistic Investigations of Key Chemical Reactions Involving the Compound and Its Analogues

The high degree of electron deficiency in the pyrimidine ring, activated by the 5-nitro group, makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.comnih.gov

A nucleophile can attack the electron-poor carbon atoms of the pyrimidine ring, particularly those at positions 4 and 6, which are ortho and para to the activating nitro group. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic σ-adduct intermediate. nih.govnih.gov The stability of this intermediate is key to the reaction's feasibility. The departure of a suitable leaving group (if present at these positions) would lead to the substituted product.

Another potential reaction involves the reduction of the nitro group. This is a common transformation for aromatic nitro compounds and can be achieved with various reducing agents (e.g., H2/Pd, Sn/HCl). numberanalytics.com The reduction can proceed stepwise, potentially yielding nitroso and hydroxylamine (B1172632) intermediates before forming the corresponding 5-aminopyrimidine (B1217817) derivative. This transformation would fundamentally alter the electronic character of the molecule, turning the substituent from a strong EWG to a strong EDG.

Bioisosteric Considerations for Enhanced Chemical Stability and Solubility

In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The tetrazole and nitro groups in this compound have well-known bioisosteric replacements aimed at improving properties like metabolic stability and solubility.

Tetrazole Ring: The 1H-tetrazole group is frequently used as a non-classical bioisostere of a carboxylic acid (-COOH) group. boyer-research.com It shares a similar acidic pKa and can participate in comparable hydrogen bonding interactions, but often offers improved metabolic stability and cell membrane permeability.

Nitro Group: The nitro group, while a powerful electronic modulator, can sometimes be a liability in drug candidates due to potential metabolic reduction to toxic intermediates. Common bioisosteric replacements for the nitro group are sought to maintain its electron-withdrawing properties while improving its safety profile.

Table 3: Bioisosteric Replacements for Key Functional Groups

| Functional Group | Common Bioisostere(s) | Rationale for Replacement |

| 1H-Tetrazole | Carboxylic Acid (-COOH) | To mimic acidic properties with different chemical structure. |

| Nitro (-NO2) | Sulfone (-SO2R), Cyano (-CN) | To retain strong electron-withdrawing character with potentially improved metabolic stability. |

| Nitro (-NO2) | Trifluoromethyl (-CF3) | To provide a metabolically stable electron-withdrawing group. |

Replacing the nitro group with a sulfone or trifluoromethyl group would maintain the electron-deficient nature of the pyrimidine ring, which may be crucial for certain chemical interactions, while potentially enhancing the compound's stability against metabolic reduction.

Emerging Research Directions and Future Prospects

Development of Next-Generation Synthetic Strategies for Pyrimidine-Tetrazole Hybrids

The synthesis of complex heterocyclic systems like pyrimidine-tetrazole hybrids is moving beyond traditional multi-step, linear approaches towards more efficient and sustainable methods. Future synthetic strategies are focused on increasing molecular complexity, improving yields, and minimizing environmental impact.

Key emerging strategies include:

Molecular Hybridization: This approach involves strategically combining distinct pharmacophoric or functional moieties into a single molecular framework to achieve synergistic or novel properties. nih.govnih.gov For pyrimidine-tetrazole systems, this could involve incorporating other energetic heterocycles or functional groups to fine-tune performance. nih.gov

Advanced Catalysis: The use of novel catalysts, including metal-based and organocatalysts, is enabling more efficient and selective bond formations, which is crucial for constructing complex heterocyclic cores. nih.gov

Green Chemistry Techniques: Methods such as microwave-assisted organic synthesis (MAOS) and ultrasound irradiation are becoming increasingly prevalent. rsc.orgresearchgate.net These techniques can dramatically reduce reaction times, decrease energy consumption, and often improve product yields compared to conventional heating methods. rsc.orgresearchgate.net Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, also represents a promising green alternative. researchgate.net

These next-generation strategies will be instrumental in building libraries of pyrimidine-tetrazole derivatives, allowing for systematic exploration of structure-activity relationships.

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Probes

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are well-established for the structural characterization of final products in pyrimidine-tetrazole synthesis, future research will increasingly focus on their application for real-time mechanistic studies. proquest.comresearchgate.netnih.gov Understanding the intricate reaction pathways, identifying transient intermediates, and quantifying reaction kinetics are crucial for optimizing synthetic protocols and discovering novel reactivity.

Future prospects in this area include:

In-Situ Spectroscopy: The application of process analytical technologies like in-situ FTIR, Raman, and NMR spectroscopy allows for continuous monitoring of reactant consumption and product formation directly within the reaction vessel. This provides invaluable kinetic data and can reveal the presence of short-lived intermediates that are undetectable by conventional offline analysis.

Advanced Mass Spectrometry: Techniques such as Cold Spray Ionization Mass Spectrometry (CSI-MS) and other ambient ionization methods can be used to sample reactions in real-time with minimal perturbation. This allows for the direct detection of reactive intermediates and catalyst resting states, providing a detailed snapshot of the reaction mechanism.

Cryogenic Spectroscopy: By performing reactions at very low temperatures and analyzing the mixture using techniques like cryogenic NMR or IR spectroscopy, it is possible to trap and characterize highly unstable intermediates, offering definitive evidence for proposed mechanistic pathways.

The integration of these advanced analytical tools will transition the study of pyrimidine-tetrazole synthesis from simple product characterization to a deep, dynamic understanding of the underlying chemical transformations.

Integration of Multi-Scale Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool for predicting the properties of nitrogen-rich heterocycles and guiding experimental efforts. For compounds like 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine, a multi-scale modeling approach, which bridges the gap from single-molecule properties to bulk material behavior, is a key emerging direction. elsevierpure.comnih.gov

This hierarchical approach involves several layers of computation:

Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) are used to calculate the properties of individual molecules. mdpi.comresearchgate.net These calculations can predict molecular geometries, electronic structures (e.g., HOMO-LUMO energies), heats of formation, and molecular electrostatic potential (MEP), which are crucial for understanding stability and reactivity. mdpi.comresearchgate.net

Molecular Dynamics (MD): The parameters derived from QM calculations can be used to develop force fields for classical MD simulations. These simulations model the behavior of an ensemble of molecules over time, providing insights into intermolecular interactions, crystal packing, and bulk properties like density, thermal stability, and sensitivity to mechanical stimuli.

Continuum Modeling: At the largest scale, data from MD simulations can inform continuum models that predict the macroscopic performance of a material, such as the detonation properties of an energetic material. elsevierpure.com

This integrated computational workflow allows researchers to screen virtual libraries of compounds, identify promising candidates for synthesis, and develop a fundamental understanding of the structure-property relationships that govern their performance. globethesis.comnih.gov

| Computational Method | Scale | Predicted Properties and Applications |

|---|---|---|

| Density Functional Theory (DFT) | Molecular | Electronic structure (HOMO/LUMO), heat of formation, molecular electrostatic potential (MEP), reaction pathways, stability, and reactivity. mdpi.comresearchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Molecular | Analysis of chemical bonds and non-covalent interactions within the molecule. nih.gov |

| Molecular Docking | Supramolecular | Predicting the binding affinity and orientation of a molecule to a biological target (e.g., an enzyme or receptor). nih.govrsc.org |

| Molecular Dynamics (MD) | Bulk Material | Simulating crystal structures, predicting bulk density, analyzing thermal stability, and assessing sensitivity to impact and friction. |

Exploration of this compound in Novel Material Applications

The unique molecular structure of this compound, which combines a nitro-functionalized pyrimidine (B1678525) ring with a high-nitrogen tetrazole ring, makes it a prime candidate for several advanced material applications, most notably as an energetic material.

High-Energy Density Materials (HEDMs): Nitrogen-rich heterocycles are at the forefront of research into next-generation explosives and propellants. researchgate.netmsesupplies.com Their high positive heats of formation, stemming from the large number of N-N and C-N bonds, release significant energy upon decomposition. researchgate.net Furthermore, their decomposition products are predominantly environmentally benign dinitrogen (N₂) gas, making them "green" energetic materials. The combination of the tetrazole and nitro groups in the target molecule suggests a favorable balance of high energy content and good thermal stability. nih.govnih.gov Research in this area focuses on achieving high detonation performance while maintaining low sensitivity to accidental stimuli like impact and friction. nih.govrsc.org

Functional Organic Materials: Beyond energetic applications, the pyrimidine-tetrazole scaffold could be explored in other domains. The electron-deficient nature of the pyrimidine and nitro groups, combined with the coordination capabilities of the tetrazole ring, suggests potential use in:

Organic Semiconductors: The extended π-system and heteroatoms could impart useful electronic properties for applications in organic electronics. msesupplies.com

Dyes and Pigments: Fused pyrazole (B372694) and pyrimidine derivatives have been investigated as disperse dyes for synthetic fibers. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the heterocyclic rings can act as ligands to coordinate with metal ions, potentially forming porous materials with applications in gas storage or catalysis.

The exploration of these diverse applications will require a multidisciplinary approach, combining targeted synthesis with detailed characterization of the material's physical and chemical properties.

| Compound Class | Key Properties | Potential Application |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine-based compound (4) | Density (ρ): 1.80 g·cm⁻³, Detonation Velocity (D): 8508 m·s⁻¹ acs.org | Energetic Material |

| Pyrazolo[1,5-a]pyrimidine-based compound (5) | ρ: 1.85 g·cm⁻³, D: 8698 m·s⁻¹ acs.org | Energetic Material |

| Pyrazolo[1,5-a]pyrimidine-based compound (6) | ρ: 1.89 g·cm⁻³, D: 8922 m·s⁻¹, Td: 287 °C acs.org | Heat-Resistant Energetic Material |

| 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP) | Nitrogen Content: 71.58%, Thermally Stable acs.org | Energetic Material |

Rational Design Principles for Functionalized Nitrogen Heterocycles

The future of developing advanced materials based on scaffolds like this compound relies on the implementation of rational design principles. uni-bayreuth.de This shifts the paradigm from trial-and-error discovery to knowledge-based design of molecules with predetermined properties. chemeurope.com Key principles include:

Functional Group Modulation: The type, number, and position of functional groups are critical determinants of a molecule's properties. mdpi.com For energetic materials, nitro (-NO₂) or nitramino (-NHNO₂) groups are often used to increase energy and density, while amino (-NH₂) groups can enhance thermal stability through hydrogen bonding. rsc.orgbit.edu.cn The design process involves finding the optimal balance between energy and stability.

Strategic N-Functionalization: Direct functionalization of the nitrogen atoms within the heterocyclic rings offers a powerful method for tuning molecular properties. bit.edu.cn Attaching different substituents to the ring nitrogens can alter the electronic structure, stability, and intermolecular interactions of the resulting compounds.

Isosteric Replacement: The principle of isosterism, where one functional group is replaced by another with similar steric and electronic properties, is a valuable tool. For instance, the tetrazole ring is often considered a bioisostere of a carboxylic acid group in medicinal chemistry, and similar principles can be applied in materials science to fine-tune properties like acidity, hydrogen bonding capability, and crystal packing. nih.gov

Computational-Driven Design: As discussed previously, computational modeling is a cornerstone of rational design. It allows for the in-silico screening of candidate molecules, providing predictions of their properties before committing resources to their synthesis. mdpi.com This predictive capability accelerates the discovery and optimization cycle for new functional materials. globethesis.com

Regenerative Cyclization: Innovative concepts like regenerative cyclization, where a ring-closure reaction regenerates the same functional groups used as starting materials, provide a rational pathway to previously unknown classes of N-heterocyclic compounds. nih.govresearchgate.net

By systematically applying these principles, researchers can move beyond known structures and purposefully design novel functionalized nitrogen heterocycles with properties tailored for specific, demanding applications.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of nitro-pyrimidine precursors with tetrazole derivatives. For example, a one-pot synthesis using tributylmethylammonium chloride as a catalyst under reflux conditions (e.g., acetonitrile, 80°C) achieved 92% yield in analogous tetrazole-pyrimidine systems. Key optimization parameters include solvent polarity, temperature control, and catalyst loading . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) ensures purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Look for distinct aromatic proton signals (δ 7.3–8.8 ppm) and a singlet for the tetrazole CH group (δ ~8.7 ppm).

- 13C NMR : Peaks at ~125–160 ppm confirm pyrimidine and tetrazole carbons.

- IR : Absorbances at 1663 cm⁻¹ (C=N stretch) and 1543 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups.

- MS : A molecular ion peak at m/z 249 [M+H]+ aligns with the molecular formula C₈H₄N₆O₂S in related analogs .

Q. What chromatographic methods ensure purity during synthesis?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity assessment. Retention time consistency and peak symmetry (>95% purity) are critical. For preparative purification, flash chromatography with ethyl acetate:hexane (3:7) effectively isolates the target compound .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., microbial enzymes) identifies binding affinities. Pharmacophore modeling highlights critical interactions (e.g., hydrogen bonding with tetrazole N-atoms). MD simulations (GROMACS) assess stability over 100 ns trajectories. Validation includes comparing computed binding energies with experimental IC₅₀ values .

Q. What strategies resolve crystallographic data contradictions in structural elucidation?

- Methodological Answer : Use SHELXL for refinement of high-resolution X-ray data. For twinned crystals, employ the TWIN/BASF commands in SHELX to model twin domains. R-factors below 0.05 and residual electron density <1.0 eÅ⁻³ indicate reliable solutions. Validate against simulated powder XRD patterns (Mercury software) .

Q. How do reaction solvent and temperature influence regioselectivity in tetrazole-pyrimidine coupling?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the pyrimidine C2 position. Lower temperatures (0–25°C) reduce side reactions (e.g., nitro group reduction). Kinetic studies (GC-MS monitoring) reveal optimal conditions: DMF at 60°C for 8 hours achieves >90% regioselectivity in analogous systems .

Q. What in vitro assays evaluate the antimicrobial potential of this compound?

- Methodological Answer :

- Antibacterial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values ≤16 µg/mL considered active.

- Antifungal : Agar diffusion assays against C. albicans (ATCC 10231), measuring inhibition zones (≥15 mm indicates potency).

- Cytotoxicity : MTT assays on mammalian cells (e.g., HEK293) ensure selectivity (IC₅₀ > 50 µg/mL) .

Q. How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of tetrazole-pyrimidine reactivity?

- Methodological Answer : Synthesize ¹⁵N-labeled tetrazole via [¹⁵N]-NaN₃ in cycloaddition reactions. Track isotopic shifts in ¹H-¹⁵N HMBC NMR to map reaction intermediates. Kinetic isotope effects (KIE) measured via LC-MS/MS reveal rate-determining steps (e.g., N–H bond cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.